6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxyl group at position 6 and a sulfamoylphenyl group at position 4 further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide are the enzymes mPGES-1 and 5-LOX . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound acts as a dual inhibitor of mPGES-1 and 5-LOX . By inhibiting these enzymes, it interferes with the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The inhibition of mPGES-1 and 5-LOX affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators . The downstream effects include a reduction in the levels of these mediators, leading to an overall decrease in inflammation .
Result of Action
The inhibition of mPGES-1 and 5-LOX by this compound leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation, making this compound a promising candidate for the development of new anti-inflammatory drugs .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be complex and multifaceted, potentially influencing a range of biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via hydroxylation reactions using appropriate oxidizing agents.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through nucleophilic substitution reactions involving sulfonamide derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.
Scientific Research Applications
6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-N-(4-aminophenyl)pyrimidine-4-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.
6-hydroxy-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKUKLBRBOCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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